molecular formula C17H29NO4 B13718793 4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B13718793
M. Wt: 311.4 g/mol
InChI Key: GKIDQBJYIVJSIM-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[222]octane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[222]octane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[222]octane coreThe propylamino group is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the propylamino substituent. This combination provides distinct chemical properties, such as increased stability and selective reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C17H29NO4/c1-5-12-18(14(21)22-15(2,3)4)17-9-6-16(7-10-17,8-11-17)13(19)20/h5-12H2,1-4H3,(H,19,20)

InChI Key

GKIDQBJYIVJSIM-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)OC(C)(C)C)C12CCC(CC1)(CC2)C(=O)O

Origin of Product

United States

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